molecular formula C42H26O B13940004 2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan

2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan

Katalognummer: B13940004
Molekulargewicht: 546.7 g/mol
InChI-Schlüssel: AETGDTODNWFQMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan is a complex polycyclic aromatic compound It is characterized by its intricate structure, which includes multiple fused aromatic rings

Vorbereitungsmethoden

The synthesis of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan can be achieved through several synthetic routes. One common method involves the multicomponent reaction of commercially available phenols, arylglyoxals, and cyclic 1,3-diketones . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is formed efficiently.

Analyse Chemischer Reaktionen

2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reference material for chromatography standards . In biology and medicine, its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications. In industry, it can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan involves its interaction with molecular targets through its aromatic rings. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan include other polycyclic aromatic compounds such as benzo[b]naphtho[1,2-d]furan , benzo[b]naphtho[2,1-d]furan , and dibenzo[b,d]furan . These compounds share similar structural features but differ in the arrangement and number of aromatic rings, which can lead to differences in their chemical properties and applications. The uniqueness of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan lies in its specific arrangement of aromatic rings, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C42H26O

Molekulargewicht

546.7 g/mol

IUPAC-Name

2-[10-(2-phenylphenyl)anthracen-9-yl]naphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C42H26O/c1-2-12-27(13-3-1)31-16-6-7-17-32(31)42-35-20-10-8-18-33(35)41(34-19-9-11-21-36(34)42)30-22-23-39-37(25-30)38-24-28-14-4-5-15-29(28)26-40(38)43-39/h1-26H

InChI-Schlüssel

AETGDTODNWFQMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC9=CC=CC=C9C=C87

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.